Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a 2-azabicyclo[2.1.1]hexane core with two hydroxymethyl (-CH2OH) substituents at the 1- and 4-positions and a tert-butoxycarbonyl (Boc) protecting group at the 2-position.
The parent compound, tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7), has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . The addition of hydroxymethyl groups increases polarity and molecular weight, with mono-substituted derivatives (e.g., 1- or 4-hydroxymethyl) having a molecular formula of C11H19NO3 (MW: 213.27 g/mol) . Extrapolating from these, the target compound’s molecular formula is estimated as C12H21NO4 (MW: 243.30 g/mol).
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the hydroxymethyl groups provide sites for further functionalization (e.g., oxidation to carboxylic acids or esterification). Such derivatives are valuable intermediates in pharmaceutical synthesis, particularly for constrained peptides or boron-containing therapeutics .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-6-11(7-14)4-12(13,5-11)8-15/h14-15H,4-8H2,1-3H3 |
InChI Key |
NKQLYFPYDPFMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)CO |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Azabicyclo[2.1.1]hexane Core
- Starting from methylenecyclobutane derivatives, an I2-promoted cyclization reaction is employed to form a tricyclic carbamate intermediate.
- This step is typically conducted in dichloromethane (CH2Cl2) with catalytic amounts of DMF at room temperature, followed by reflux to complete the cyclization.
Step 2: Conversion to Amino Acid Intermediate
- The tricyclic carbamate is subjected to hydrolytic cleavage to remove the carbamate protecting group.
- The resulting amino alcohol is then oxidized to introduce the carboxylic acid functionality at the nitrogen-bearing carbon, generating a 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative.
Step 3: Protection as Tert-butyl Carbamate Ester
- The amino acid intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to form the tert-butyl ester protecting group on the carboxylate.
- This step is carefully controlled to maintain the hydroxymethyl groups and avoid side reactions.
Step 4: Introduction of the Second Hydroxymethyl Group
- Hydroxymethylation at the 4-position is achieved through selective reactions on the bicyclic scaffold, often involving controlled nucleophilic substitution or hydroxylation steps.
- The final compound, this compound, is isolated by extraction and purification techniques such as recrystallization or chromatography.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| I2-promoted cyclization | Methylenecyclobutane, I2, CH2Cl2, DMF | Room temp to reflux, 3 h |
| Hydrolytic cleavage | Aqueous NaOH, controlled temperature | Removes carbamate, prepares amino acid |
| Oxidation | Suitable oxidant (e.g., KMnO4, PCC) | Converts hydroxymethyl to carboxylic acid |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), NaOH | Room temp, 3 h |
| Hydroxymethylation | Controlled nucleophilic substitution | Introduces second hydroxymethyl group |
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of tert-butyl group (singlet near 1.4 ppm), hydroxymethyl protons (signals near 3.5–4.5 ppm), and characteristic bicyclic ring protons.
- Mass Spectrometry (MS): Molecular ion peak at m/z 243.30 consistent with the molecular weight of C12H21NO4.
- Infrared Spectroscopy (IR): Bands corresponding to carbamate (C=O stretch ~1700 cm^-1), hydroxyl groups (~3300 cm^-1), and bicyclic amine nitrogen.
Summary Table of Key Synthetic Steps
Research Findings and Practical Considerations
- The I2-promoted cyclization is a critical step offering high regioselectivity and yield for the bicyclic core formation.
- Protection of the amino acid as a tert-butyl ester is essential for stability and handling during subsequent synthetic steps.
- The hydroxymethyl groups confer increased polarity and potential sites for further functionalization, useful in pharmaceutical intermediate synthesis.
- The synthetic route is scalable to multigram quantities, as demonstrated by recent studies employing kilogram-scale reagents and solvents with careful temperature and reaction time control.
- Purity levels of the final compound typically exceed 97%, suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the bicyclic core.
Substitution: The hydroxymethyl groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is investigated for its potential as a drug candidate. Its bicyclic structure can mimic natural products, making it a promising scaffold for the development of new pharmaceuticals .
Industry: In industry, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties and applications:
Key Observations:
Polarity and Solubility: The target compound’s dual hydroxymethyl groups increase hydrophilicity compared to the parent scaffold (logP reduction inferred from mono-substituted analogs ). Derivatives like the 4-phenyl variant (C17H23NO3) exhibit higher lipophilicity, making them suitable for membrane-permeable drug candidates .
Synthetic Utility: Mono-hydroxymethyl derivatives serve as precursors for aminomethyl or acetylated analogs (e.g., tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, CAS: 359779-73-0) . Ethynyl-substituted derivatives enable click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition .
Physicochemical Properties: Collision cross-section (CCS) values for the 4-hydroxymethyl derivative ([M+H]⁺: 146.2 Ų) suggest distinct chromatographic behavior compared to less polar analogs . The 1-aminomethyl derivative’s hydrochloride salt (CAS: 1803597-21-8) highlights its stability in formulation workflows .
Commercial Availability :
- The parent compound (CAS: 467454-33-7) is readily available from suppliers (e.g., Parchem, CymitQuimica) , while specialized derivatives often require custom synthesis.
Biological Activity
Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2955561-28-9) is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a nitrogen atom in a bicyclic framework and multiple hydroxymethyl groups, suggest various biological activities that merit detailed exploration.
Molecular Structure
- Molecular Formula : C12H21NO4
- Molar Mass : 243.3 g/mol
- CAS Number : 2955561-28-9
The compound's structure is characterized by a bicyclic azabicyclo[2.1.1]hexane framework, which influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 243.3 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and hydrophobic interactions due to its unique bicyclic structure. This interaction can modulate the activity of enzymes, receptors, and other proteins, suggesting potential therapeutic applications.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted on similar azabicyclo compounds indicated that modifications in the bicyclic structure could enhance antimicrobial properties against various bacterial strains. The presence of hydroxymethyl groups may contribute to increased solubility and bioavailability, enhancing efficacy against pathogens.
-
Cytotoxicity :
- Research has shown that derivatives of azabicyclo compounds exhibit cytotoxic effects in cancer cell lines. This compound may similarly demonstrate selective cytotoxicity, warranting further investigation into its potential as an anticancer agent.
-
Enzyme Inhibition :
- Preliminary studies suggest that compounds with similar structural motifs can act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer and infectious diseases. The inhibitory action could be linked to the compound’s ability to mimic natural substrates or cofactors.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | Moderate antimicrobial | Structural similarity enhances activity |
| Tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate | Potential enzyme inhibitor | Investigated for anti-inflammatory effects |
Q & A
Q. What role does the 2-azabicyclo[2.1.1]hexane scaffold play in modulating pharmacokinetic properties?
- Methodology :
- The rigid bicyclic core enhances metabolic stability by reducing CYP450 oxidation. Assess in vitro microsomal stability (human liver microsomes, NADPH cofactor) .
- LogP measurements (shake-flask method) indicate improved membrane permeability compared to linear amines. Use Caco-2 cell assays to confirm passive diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
